
8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a dioxane ring attached to a purine core, which is further substituted with methyl groups. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione typically involves the coupling of a purine derivative with a dioxane moiety. One common method involves the use of microwave irradiation to promote the C-C bond coupling between the dioxane and the purine derivative . This method is efficient and results in high yields of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale microwave reactors to ensure consistent and high-yield synthesis. The reaction conditions are optimized to maintain the integrity of the compound while maximizing the output. The use of catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired results.
Analyse Des Réactions Chimiques
Types of Reactions
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated products. Substitution reactions can result in the formation of various substituted purine derivatives.
Applications De Recherche Scientifique
8-(1,4-Dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxan-2-yl(diphenyl)methanol
- (1,4-Dioxan-2-yl)methanol
Uniqueness
Compared to similar compounds, 8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione stands out due to its unique combination of a dioxane ring and a purine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
66274-13-3 |
|---|---|
Formule moléculaire |
C11H14N4O4 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
8-(1,4-dioxan-2-yl)-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-14-9-7(10(16)15(2)11(14)17)12-8(13-9)6-5-18-3-4-19-6/h6H,3-5H2,1-2H3,(H,12,13) |
Clé InChI |
GFJDYLNCEORVRR-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3COCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


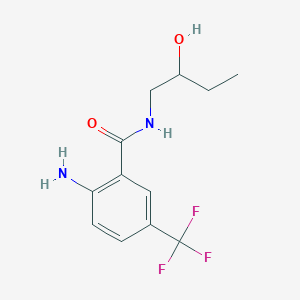
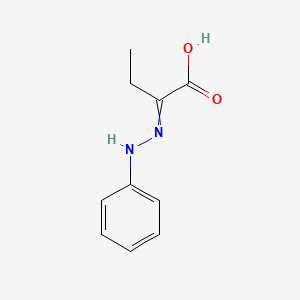
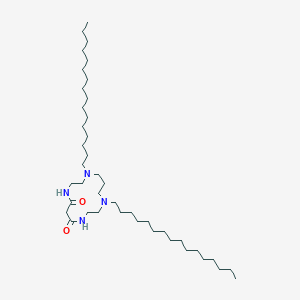
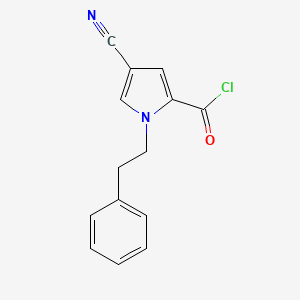




![6-[(4-Chlorobenzene-1-sulfonyl)methyl]pteridine-2,4-diamine](/img/structure/B14472950.png)
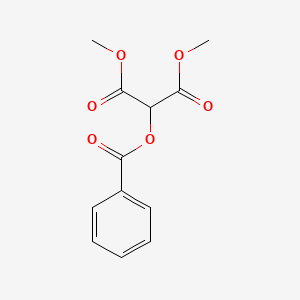
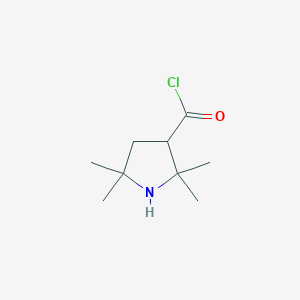
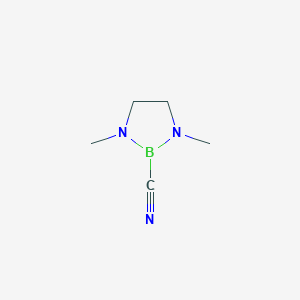
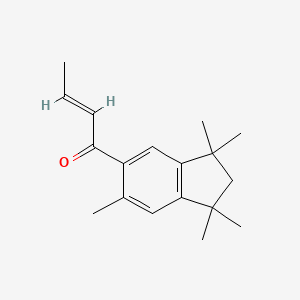
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
